molecular formula C29H27N3O B2536713 1-butyl-2-[(E)-[(4-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile CAS No. 477887-38-0

1-butyl-2-[(E)-[(4-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B2536713
CAS No.: 477887-38-0
M. Wt: 433.555
InChI Key: MQGCWLKJWMTVCH-NJZRLIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-2-[(E)-[(4-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a potent and selective ATP-competitive inhibitor targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). Its primary research value lies in the study of hematopoiesis and oncogenesis, particularly for myeloproliferative neoplasms (MPNs) and acute myeloid leukemia (AML) where constitutive JAK2 and FLT3 signaling are key drivers of disease progression. The compound's mechanism involves binding to the kinase domain, thereby suppressing the aberrant phosphorylation and subsequent activation of downstream effectors like STAT (Signal Transducer and Activator of Transcription) proteins, leading to the inhibition of proliferation and induction of apoptosis in malignant cell lines. This makes it a critical pharmacological tool for dissecting the JAK-STAT signaling pathway (Source: NIH - JAK-STAT Pathway) and for evaluating the efficacy of kinase inhibition in preclinical models of cancer. Furthermore, its structural core, featuring the 4,5-diphenyl-1H-pyrrole-3-carbonitrile scaffold, is recognized as a privileged chemotype for generating potent kinase inhibitors with significant anti-proliferative activity (Source: ACS - Pyrrole-based Kinase Inhibitors) . Researchers utilize this compound to explore mechanisms of drug resistance and to develop combination therapies for treating hematological cancers.

Properties

IUPAC Name

1-butyl-2-[(E)-(4-methoxyphenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O/c1-3-4-19-32-28(24-13-9-6-10-14-24)27(23-11-7-5-8-12-23)26(20-30)29(32)31-21-22-15-17-25(33-2)18-16-22/h5-18,21H,3-4,19H2,1-2H3/b31-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGCWLKJWMTVCH-NJZRLIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=C1N=CC2=CC=C(C=C2)OC)C#N)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=C(C(=C1/N=C/C2=CC=C(C=C2)OC)C#N)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-butyl-2-[(E)-[(4-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile, also referred to as compound 1, is a nitrogen-containing heterocyclic compound with potential biological activities. This article reviews the biological properties of this compound based on recent studies, including its antimicrobial, anticancer, and anti-inflammatory activities.

  • Molecular Formula : C29H27N3O
  • Molecular Weight : 433.54 g/mol
  • CAS Number : 477887-38-0
  • Boiling Point : Approximately 646.4 °C (predicted) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including compound 1. For instance, derivatives of pyrrole have shown significant activity against various bacterial strains:

CompoundMIC (μg/mL)Target Bacteria
Compound 13.125Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus
Control (Isoniazid)0.25Mycobacterium tuberculosis

These findings indicate that compound 1 exhibits comparable efficacy to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of compound 1 have also been investigated. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl and pyrrole rings significantly affect its cytotoxicity.

Cell LineIC50 (μM)Reference Compound
A431 (epidermoid carcinoma)<10Doxorubicin
HT29 (colon carcinoma)<5Doxorubicin

These results suggest that compound 1 may act through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, compound 1 has shown promise in anti-inflammatory assays. The compound was tested in models of inflammation where it demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrrole derivatives, including compound 1. These derivatives were tested for their biological activities against Plasmodium falciparum, the causative agent of malaria. The results indicated that certain modifications enhanced antimalarial activity significantly.

Scientific Research Applications

Basic Information

  • Chemical Formula : C29H27N3O
  • Molecular Weight : 433.55 g/mol
  • CAS Number : 477887-38-0
  • Boiling Point : Approximately 646.4 °C (predicted)
  • Density : 1.07 g/cm³ (predicted)
  • pKa : 3.49 (predicted)

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Notably, derivatives of pyrrole compounds are known for their activity against various diseases, including cancer and neurological disorders.

  • Anticancer Activity : Studies have suggested that pyrrole derivatives can exhibit cytotoxic effects against cancer cell lines. The presence of the methoxyphenyl group may enhance the compound's ability to interact with biological targets involved in cancer progression .
  • Anticonvulsant Properties : Research indicates that similar pyrrole compounds have shown promise in treating epilepsy by modulating neurotransmitter systems . The specific interactions of this compound with neural receptors warrant further investigation.

Material Science

The structural characteristics of this compound allow it to be explored as a potential candidate for novel materials.

  • Organic Electronics : Pyrrole derivatives are being studied for their applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could be advantageous for enhancing device performance .

Synthesis of Novel Compounds

The unique structure of 1-butyl-2-[(E)-[(4-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile serves as a versatile building block for synthesizing more complex molecules.

  • Targeted Drug Design : By modifying the existing structure, researchers can create new compounds with tailored biological activities, potentially leading to the development of new therapeutic agents .

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal evaluated the anticancer effects of various pyrrole derivatives, including our compound of interest. The results indicated significant cytotoxicity against several human cancer cell lines, suggesting that modifications to the methoxyphenyl group could enhance activity further .

Case Study 2: Synthesis and Characterization

Research focusing on synthesizing novel pyrrole derivatives highlighted the efficiency of using 1-butyl-2-[(E)-[(4-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a precursor. The synthesized compounds exhibited promising biological activities, emphasizing the importance of structural diversity in drug discovery .

Comparison with Similar Compounds

Structural Variations

The target compound belongs to a family of 1H-pyrrole-3-carbonitriles with diverse substituents. Key structural analogs include:

Compound Name Substituent on Schiff Base Key Structural Differences Molar Mass (g/mol) References
1-Butyl-2-[(E)-(4-chloro-3-nitrophenyl)methylidene]amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile 4-Cl, 3-NO₂ Electron-withdrawing groups increase reactivity Not reported
1-Butyl-4,5-diphenyl-2-[(E)-(2-thienylmethylidene)amino]-1H-pyrrole-3-carbonitrile 2-Thienyl Sulfur-containing heterocycle alters π-conjugation 409.55
1-Butyl-2-[(E)-(2,6-dichlorophenyl)methylidene]amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile 2,6-Cl₂ Steric hindrance from ortho-substituents 478.35 (calculated)

Key Observations :

  • Electronic Effects: The 4-methoxyphenyl group in the target compound donates electron density via resonance, contrasting with electron-withdrawing groups (e.g., Cl, NO₂) in analogs. This may reduce electrophilicity and enhance stability .
  • Heterocyclic Influence : The thienyl group (in ) introduces sulfur, which may alter redox properties or intermolecular interactions via S···π contacts.
Crystallographic and Physicochemical Properties
  • Crystallography : Analogous compounds are characterized using SHELX-based refinement . The methoxy group’s planar geometry may facilitate tighter crystal packing compared to bulky ortho-substituents.
  • Thermal Stability : Nitro-substituted derivatives (e.g., ) may exhibit lower thermal stability due to explosive tendencies, whereas methoxy groups are less reactive .

Q & A

Q. What are the standard synthetic routes for preparing pyrrole-3-carbonitrile derivatives like this compound?

Methodological Answer: The synthesis of pyrrole-3-carbonitrile derivatives typically involves multi-step condensation reactions. For example:

  • Step 1 : Formation of the pyrrole core via Knorr-type reactions or cyclocondensation of β-enaminonitriles with aldehydes.
  • Step 2 : Introduction of substituents (e.g., butyl, aryl groups) through nucleophilic substitution or cross-coupling reactions.
  • Step 3 : Schiff base formation via condensation of an amine group with a carbonyl-containing moiety (e.g., 4-methoxybenzaldehyde).

Q. Key Considerations :

  • Use anhydrous conditions for moisture-sensitive intermediates.
  • Optimize reaction time and temperature to avoid side products like over-oxidized species.

Table 1 : Example Reaction Conditions from Analogous Studies

Reagent SystemTemperature (°C)Yield (%)Reference
Acetic acid/EtOH80–9065–70
DMF/K2CO312075–80
THF/Pd(PPh3)46055–60

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., –CN stretch at ~2200 cm⁻¹, C=O/N–H stretches).
  • NMR : Assigns substituent positions (e.g., ¹H NMR for aromatic protons, ¹³C NMR for nitrile carbon).
  • X-ray Crystallography : Resolves stereochemistry and confirms the (E)-configuration of the Schiff base .
  • LCMS/HRMS : Validates molecular weight and purity.

Case Study : In a structurally similar pyrrole-3-carbonitrile derivative, X-ray analysis revealed a planar pyrrole ring with dihedral angles <5° between substituents, critical for understanding π-conjugation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological applications?

Methodological Answer:

  • Substituent Variation : Systematically modify the butyl chain (e.g., branching, length) and aryl groups (e.g., electron-withdrawing/donating substituents) to assess effects on bioactivity.
  • Biological Assays : Test against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity) using microplate dilution assays .
  • Computational Docking : Predict binding interactions using software like AutoDock Vina to prioritize synthetic targets.

Key Finding : In diarylpyrrole analogs, bulky substituents at the 4,5-positions enhanced antimycobacterial activity by improving hydrophobic interactions .

Q. How should researchers address contradictions in reported biological activity data for such compounds?

Methodological Answer:

  • Orthogonal Assays : Validate activity using independent methods (e.g., fluorescence-based vs. colorimetric assays).
  • Purity Analysis : Quantify impurities via HPLC; even 5% impurities can skew bioactivity results.
  • Solubility Testing : Use DLS or nephelometry to confirm compound stability in assay media.

Example : A study on pyrrole derivatives found discrepancies in IC50 values due to aggregation in aqueous buffers. Sonication and co-solvents (e.g., DMSO) resolved the issue .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to calculate HOMO-LUMO gaps and predict redox behavior.
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability.
  • QSPR Models : Corrogate substituent electronic parameters (e.g., Hammett σ) with experimental logP values.

Case Study : MD simulations of a pyrrole-3-carbonitrile analog revealed that the methoxyphenyl group enhances π-π stacking with tyrosine residues in target proteins .

Q. How can crystallographic data resolve ambiguities in regiochemistry or stereochemistry?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve bond lengths/angles to confirm regiochemistry (e.g., E/Z configuration of the Schiff base).
  • Powder XRD : Detect polymorphs that may affect solubility or stability.

Example : A crystal structure of a related compound confirmed the (E)-configuration of the imine bond, which was misassigned in earlier NMR studies due to dynamic effects .

Table 2 : Key Crystallographic Parameters from Analogous Compounds

CompoundSpace GroupR FactorKey Feature ConfirmedReference
Analog AP 10.054Planar pyrrole core
Analog BP2₁/c0.051(E)-Schiff base geometry

Q. Guidance for Researchers

  • Prioritize reproducibility by documenting reaction conditions and characterization data in detail.
  • Cross-validate computational predictions with experimental data to refine models.
  • Collaborate with crystallographers and computational chemists to address structural ambiguities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.